molecular formula C11H9BrN2O2S B11077459 (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11077459
M. Wt: 313.17 g/mol
InChI Key: HCYUMTVWUSXGEG-YVMONPNESA-N
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Description

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a brominated benzylidene group and a thioxoimidazolidinone core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-thioxoimidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.

    Substitution: The bromine atom in the benzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with cellular membranes and disrupt their integrity may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(5-chloro-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one
  • (5Z)-5-(5-fluoro-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one
  • (5Z)-5-(5-iodo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one

Uniqueness

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions and may contribute to its biological activity by influencing its interaction with molecular targets. Additionally, the methoxy group in the benzylidene moiety provides further opportunities for chemical modification and functionalization, making this compound a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H9BrN2O2S/c1-16-9-3-2-7(12)4-6(9)5-8-10(15)14-11(17)13-8/h2-5H,1H3,(H2,13,14,15,17)/b8-5-

InChI Key

HCYUMTVWUSXGEG-YVMONPNESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=S)N2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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